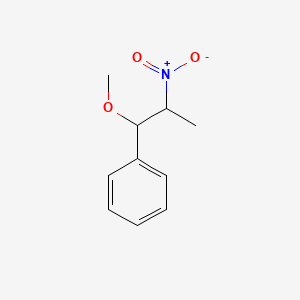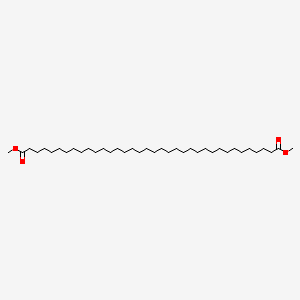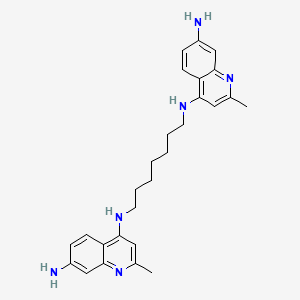
N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine is a complex organic compound characterized by its quinoline-based structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of amino groups and the heptyl chain. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where an atom or group in the compound is replaced by another atom or group, typically using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Primaquine: Another antimalarial compound with structural similarities.
Uniqueness
N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine is unique due to its extended heptyl chain and additional amino groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, setting it apart from other quinoline derivatives.
属性
CAS 编号 |
75919-74-3 |
|---|---|
分子式 |
C27H34N6 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
4-N-[7-[(7-amino-2-methylquinolin-4-yl)amino]heptyl]-2-methylquinoline-4,7-diamine |
InChI |
InChI=1S/C27H34N6/c1-18-14-24(22-10-8-20(28)16-26(22)32-18)30-12-6-4-3-5-7-13-31-25-15-19(2)33-27-17-21(29)9-11-23(25)27/h8-11,14-17H,3-7,12-13,28-29H2,1-2H3,(H,30,32)(H,31,33) |
InChI 键 |
QZWSSKXXZSJIMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=CC2=N1)N)NCCCCCCCNC3=C4C=CC(=CC4=NC(=C3)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



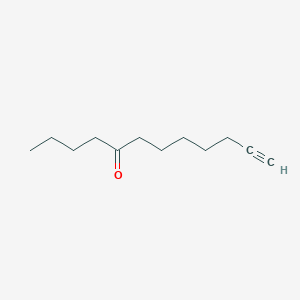

![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)


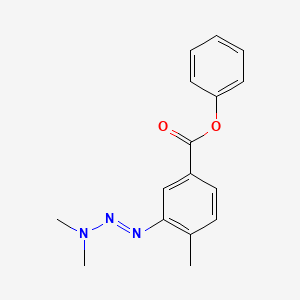
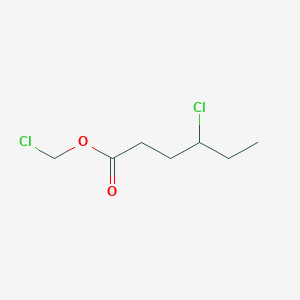
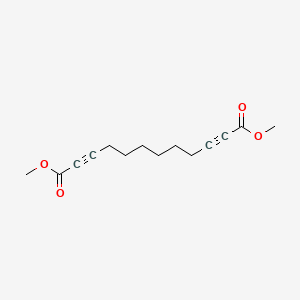
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
